molecular formula C20H20ClN3O3S B5330147 N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5330147
M. Wt: 417.9 g/mol
InChI Key: ZIWUVLOHXLMTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 selectively binds to the active site of N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and inhibits its kinase activity. N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events, including the activation of PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune microenvironment by suppressing the activation and proliferation of T-cells and myeloid-derived suppressor cells.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, which allows for the specific inhibition of B-cell receptor signaling. However, TAK-659 has limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, in the treatment of B-cell malignancies. Additionally, the development of novel formulations and delivery methods for TAK-659 may improve its bioavailability and pharmacokinetics, leading to better clinical outcomes. Finally, the identification of predictive biomarkers for TAK-659 response may help to improve patient selection and treatment outcomes.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction with 4-chloro-N-(phenylsulfonyl)benzenecarboximidoyl chloride. The final product is obtained through the reaction of the intermediate with 4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and suppressing B-cell receptor signaling, leading to the induction of apoptosis and inhibition of cell proliferation.

properties

IUPAC Name

N'-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-20(2,3)17-13-18(23-27-17)22-19(14-9-11-15(21)12-10-14)24-28(25,26)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWUVLOHXLMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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